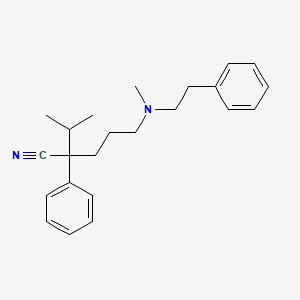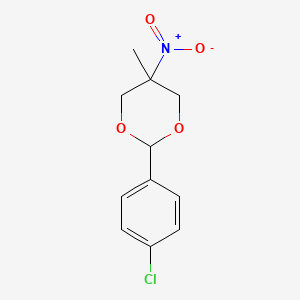
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Configurational Analysis
Nitro-substituted 1,3-dioxanes exhibit potential biological activity. A study by Sohár et al. (1984) synthesized these compounds and analyzed their configurations using NMR spectroscopy, focusing on their isomers and the changes in component ratios over time (Sohár et al., 1984).
Ring Transformation in Synthesis
Spinelli et al. (1992) reported a novel ring transformation technique, converting 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system using dilute hydrochloric acid in dioxane. This process ascertained the molecular structure of the product via various physical methods (Spinelli et al., 1992).
Synthesis of Chloramphenicol
Hazra et al. (1997, 2010) explored the synthesis of Chloramphenicol, utilizing 4-Phenyl-5-amino-1,3-dioxane as an intermediate. Their process involved several steps, including nitration, regioselective acylative cleavage, and dichloroacetylation (Hazra et al., 1997), (Hazra et al., 2010).
Conformational Studies
Kraiz (1985) examined the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes. The study revealed that the 1,3-dioxane ring primarily adopts a chair conformation, influenced by the nature of the substituents at the C(5) atom (Kraiz, 1985).
Photooxygenation Studies
Gollnick et al. (1993) investigated the photooxygenation of 1,1-diarylethylenes in acetonitrile. They found that the presence of electron-donating substituents in certain aryl groups led to the formation of 3,3,6,6-tetraaryl-1,2-dioxanes in high yields (Gollnick et al., 1993).
Antitumor Properties
Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea and studied their antitumor effects. They observed a pronounced influence on a wide range of transplantable tumors, highlighting the significance of specific atom substituents in the 1,3-dioxan cycle (Kon’kov et al., 1998).
Synthesis of Amino Derivatives
Zelikman et al. (1971) developed a method for preparing amino derivatives of 1,3-dioxanes in the furan series. This technique facilitated obtaining amino compounds without destroying the furan and dioxane rings (Zelikman et al., 1971).
Eigenschaften
CAS-Nummer |
7401-30-1 |
|---|---|
Produktname |
1,3-DIOXANE, 2-(p-CHLOROPHENYL)-5-METHYL-5-NITRO- |
Molekularformel |
C11H12ClNO4 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C11H12ClNO4/c1-11(13(14)15)6-16-10(17-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
MMHGEVPLISXPCY-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
7401-30-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-Dioxane, 2-(p-chlorophenyl)-5-methyl-5-nitro- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)
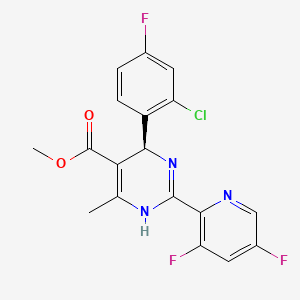
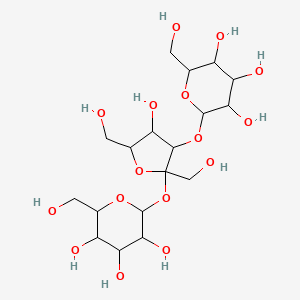
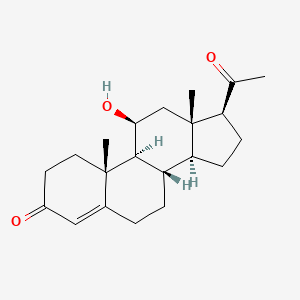
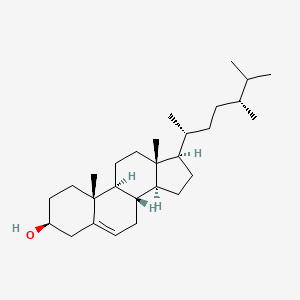
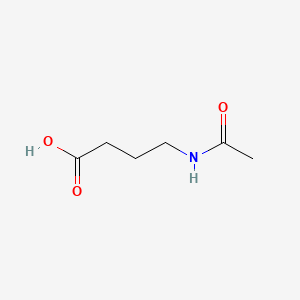
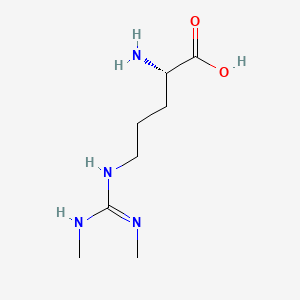
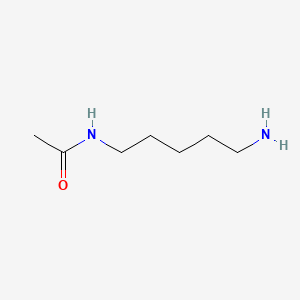
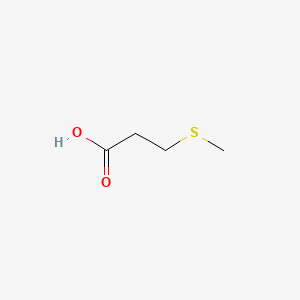
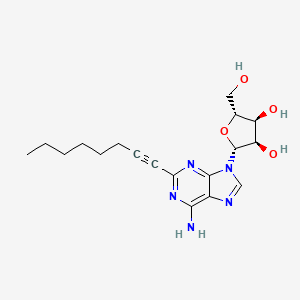
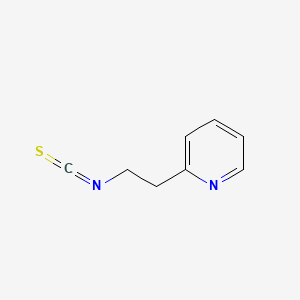
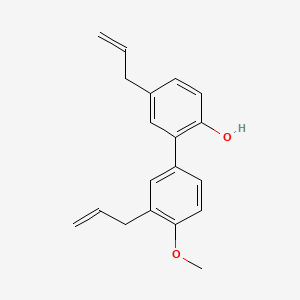
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
